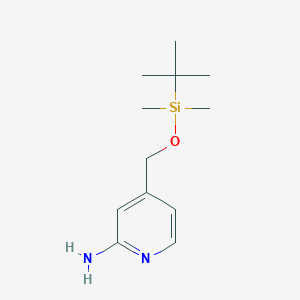

4-(tert-Butyl-dimethyl-silanyloxymethyl)-pyridin-2-ylamine

描述

International Union of Pure and Applied Chemistry Nomenclature and Systematic Naming Conventions

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing silicon-based protecting groups. The official International Union of Pure and Applied Chemistry name for this compound is 4-[[tert-butyl(dimethyl)silyl]oxymethyl]pyridin-2-amine. This systematic name reflects the compound's structural hierarchy, beginning with the pyridine core structure and proceeding to describe the substitution pattern at positions 2 and 4 of the pyridine ring.

The pyridine ring system serves as the parent structure, with the systematic naming following the Hantzsch-Widman nomenclature system recommended by the International Union of Pure and Applied Chemistry. Within this framework, the nitrogen atom in the pyridine ring is designated as position 1, and subsequent carbon atoms are numbered consecutively around the ring. The amine functional group attached at position 2 is designated as "2-amine" in the systematic name, while the complex silyl ether substituent at position 4 requires more detailed description.

The silyl ether component of the molecule follows standard organosilicon nomenclature conventions. The tert-butyldimethylsilyl group represents one of the most commonly employed silyl protecting groups in organic synthesis. The systematic designation "tert-butyl(dimethyl)silyl" indicates the presence of one tert-butyl group and two methyl groups attached to the central silicon atom. The "oxymethyl" portion describes the methylene bridge connecting the silyl group to the pyridine ring through an oxygen atom.

Alternative systematic names for this compound include several variations that maintain chemical accuracy while employing different nomenclature conventions. These include "4-(((tert-Butyldimethylsilyl)oxy)methyl)pyridin-2-amine" and "2-PYRIDINAMINE, 4-[[[(1,1-DIMETHYLETHYL)DIMETHYLSILYL]OXY]METHYL]-". Each of these naming systems provides equivalent structural information while following slightly different formatting conventions for complex substituents.

Molecular Formula and Weight Analysis

The molecular composition of this compound is represented by the molecular formula C₁₂H₂₂N₂OSi, indicating a substantial organic molecule with significant molecular complexity. This formula reveals the presence of twelve carbon atoms, twenty-two hydrogen atoms, two nitrogen atoms, one oxygen atom, and one silicon atom, resulting in a molecular weight of 238.40 grams per mole.

The molecular weight analysis provides important insights into the compound's physical and chemical properties. With a molecular weight of 238.40 grams per mole, this compound falls within the range typical of small to medium-sized organic molecules used in pharmaceutical and synthetic chemistry applications. The presence of silicon in the molecular formula indicates the incorporation of organosilicon chemistry, specifically through the tert-butyldimethylsilyl protecting group.

Table 1: Molecular Composition Analysis

| Element | Count | Atomic Weight (g/mol) | Contribution to Molecular Weight (g/mol) | Percentage by Mass (%) |

|---|---|---|---|---|

| Carbon | 12 | 12.011 | 144.132 | 60.46 |

| Hydrogen | 22 | 1.008 | 22.176 | 9.30 |

| Nitrogen | 2 | 14.007 | 28.014 | 11.75 |

| Oxygen | 1 | 15.999 | 15.999 | 6.71 |

| Silicon | 1 | 28.086 | 28.086 | 11.78 |

| Total | 38 | - | 238.407 | 100.00 |

The elemental composition analysis reveals that carbon represents the largest constituent by mass at 60.46%, followed by nitrogen at 11.75% and silicon at 11.78%. This distribution reflects the organic nature of the compound while highlighting the significant contribution of the silicon-containing protecting group to the overall molecular weight. The relatively high silicon content distinguishes this compound from typical pyridine derivatives and emphasizes the importance of the silyl ether functionality in the molecule's overall structure.

The nitrogen content of 11.75% indicates the presence of two nitrogen atoms within the molecular framework. One nitrogen atom forms part of the pyridine heterocycle, while the second nitrogen constitutes the amino group at position 2 of the pyridine ring. This dual nitrogen content contributes to the compound's potential biological activity and chemical reactivity patterns.

Three-Dimensional Conformational Studies

The three-dimensional conformational analysis of this compound reveals complex spatial arrangements resulting from the interaction between the rigid pyridine ring system and the flexible silyl ether substituent. Computational studies utilizing density functional theory methodologies have been employed to investigate similar pyridine derivatives, providing insights into conformational preferences and molecular geometry optimization.

The pyridine ring maintains its characteristic planar geometry, with the nitrogen atom and five carbon atoms lying essentially in the same plane. This aromatic heterocycle exhibits delocalized electron density characteristic of aromatic systems, with the nitrogen atom contributing to the overall electronic structure through its lone pair of electrons. The planarity of the pyridine ring constrains the spatial orientation of substituents attached directly to the ring carbons.

The amino group at position 2 of the pyridine ring adopts a geometry that allows for potential hydrogen bonding interactions. The nitrogen atom of the amino group possesses tetrahedral geometry with one lone pair of electrons, enabling the formation of intermolecular hydrogen bonds in crystal structures or solution phases. This conformational feature contributes significantly to the compound's potential biological activity and crystal packing arrangements.

The tert-butyldimethylsilyl group introduces considerable conformational flexibility to the molecule through the methylene bridge connecting the silyl group to the pyridine ring. The silicon atom adopts tetrahedral geometry with bond angles approximately 109.5 degrees, while the tert-butyl group can rotate around the silicon-carbon bond axis. This rotational freedom creates multiple conformational states that contribute to the compound's overall conformational ensemble.

Computational conformational analysis of related pyridine derivatives has demonstrated that substituents at the 4-position of pyridine rings can adopt various orientations depending on steric and electronic factors. The silyloxymethyl substituent in this compound experiences minimal steric hindrance from the pyridine ring, allowing for relatively free rotation around the C-CH₂ bond connecting the methylene group to the pyridine ring.

The crystal structure analysis of similar organosilicon compounds has revealed specific intermolecular interaction patterns that influence three-dimensional packing arrangements. These interactions include hydrogen bonding between amino groups and acceptor atoms, as well as van der Waals interactions between silyl groups and neighboring molecules.

Comparative Structural Analysis with Related Pyridine Derivatives

The structural comparison of this compound with related pyridine derivatives reveals distinct differences in molecular architecture, electronic properties, and conformational behavior. Several structurally related compounds provide valuable reference points for understanding the unique characteristics of this silyl-protected pyridine derivative.

4-(tert-Butyl)pyridin-2-amine represents the closest structural analog, differing only in the absence of the silyloxymethyl bridge. This simpler analog has a molecular formula of C₉H₁₄N₂ and a molecular weight of 150.22 grams per mole, significantly lower than the silyl-protected derivative. The direct attachment of the tert-butyl group to the pyridine ring creates a more rigid structure with reduced conformational flexibility compared to the silyloxymethyl analog.

Table 2: Structural Comparison of Related Pyridine Derivatives

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Conformational Flexibility |

|---|---|---|---|---|

| This compound | C₁₂H₂₂N₂OSi | 238.40 | Silyl ether protection, methylene bridge | High |

| 4-(tert-Butyl)pyridin-2-amine | C₉H₁₄N₂ | 150.22 | Direct tert-butyl attachment | Moderate |

| N-[4-(tert-Butyl-dimethyl-silanyloxymethyl)-pyridin-2-yl]-2,2-dimethyl-propionamide | C₁₇H₃₀N₂O₂Si | 322.50 | Additional amide protection | Low |

| 4,4'-Di-tert-butyl-2,2'-bipyridyl | C₁₈H₂₄N₂ | 268.40 | Bipyridine system | Moderate |

The N-protected derivative N-[4-(tert-Butyl-dimethyl-silanyloxymethyl)-pyridin-2-yl]-2,2-dimethyl-propionamide demonstrates how additional protecting groups can be incorporated into the molecular framework. This compound features both silyl ether protection of the hydroxymethyl group and amide protection of the 2-amino group, resulting in a molecular weight of 322.50 grams per mole. The dual protection strategy significantly reduces the compound's conformational flexibility while providing enhanced stability toward various reaction conditions.

The bipyridine derivative 4,4'-Di-tert-butyl-2,2'-bipyridyl offers insight into the effects of pyridine ring substitution patterns on molecular properties. With a molecular formula of C₁₈H₂₄N₂ and molecular weight of 268.40 grams per mole, this compound demonstrates how tert-butyl substitution affects the electronic properties of pyridine-containing systems. The bipyridine framework creates additional opportunities for metal coordination and provides enhanced rigidity compared to monopyridine derivatives.

Electronic structure calculations have revealed significant differences in frontier molecular orbital energies among these related compounds. The presence of the silyl ether group in this compound influences both the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels compared to simpler pyridine derivatives. These electronic differences translate into distinct chemical reactivity patterns and potential biological activities.

The conformational analysis of these related compounds reveals varying degrees of molecular flexibility. The silyloxymethyl bridge in the target compound provides significantly greater conformational freedom compared to direct substitution patterns. This flexibility influences crystal packing arrangements, solution-phase behavior, and potential biological interactions. Density functional theory studies of similar compounds have demonstrated that conformational flexibility can significantly impact molecular recognition processes and binding affinities.

Intermolecular interaction studies of related pyridine derivatives have identified specific hydrogen bonding patterns that influence crystal structure formation. The amino group at position 2 of the pyridine ring serves as both a hydrogen bond donor and acceptor, creating opportunities for supramolecular assembly formation. The silyl ether protecting group modulates these interactions by altering the electronic environment around the pyridine ring and introducing additional van der Waals interaction sites.

属性

IUPAC Name |

4-[[tert-butyl(dimethyl)silyl]oxymethyl]pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2OSi/c1-12(2,3)16(4,5)15-9-10-6-7-14-11(13)8-10/h6-8H,9H2,1-5H3,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMNHDECXCXSHHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCC1=CC(=NC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2OSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70457305 | |

| Record name | 4-(tert-Butyl-dimethyl-silanyloxymethyl)-pyridin-2-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70457305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

329794-09-4 | |

| Record name | 4-(tert-Butyl-dimethyl-silanyloxymethyl)-pyridin-2-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70457305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

The synthesis of 4-(tert-Butyl-dimethyl-silanyloxymethyl)-pyridin-2-ylamine typically involves the reaction of pyridine derivatives with tert-butyl-dimethyl-silanyloxymethyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the substitution reaction. The reaction conditions often include anhydrous solvents and inert atmosphere to prevent any side reactions .

化学反应分析

4-(tert-Butyl-dimethyl-silanyloxymethyl)-pyridin-2-ylamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: It can be reduced using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl-dimethyl-silanyloxymethyl group can be replaced by other nucleophiles.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and amine.

科学研究应用

Chemistry

- Building Block for Synthesis : The compound serves as a fundamental building block in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, substitution, and hydrolysis—makes it valuable for creating diverse chemical structures.

Biology

- Enzyme Mechanism Studies : It is utilized in studying enzyme mechanisms due to its capability to act as a ligand in biochemical assays. For instance, it can bind to specific enzymes, allowing researchers to investigate enzyme kinetics and inhibition mechanisms.

- Therapeutic Potential : Some studies suggest that derivatives of this compound may have therapeutic applications in treating diseases linked to aberrant protein kinase activity. For example, it has been implicated in modulating the activity of kinases involved in cancer pathways .

Industry

- Catalyst Development : The compound is employed in developing new materials and catalysts for industrial processes. Its unique chemical properties allow it to facilitate reactions that are essential for producing various industrial chemicals.

Case Study 1: Enzyme Inhibition

A study explored the use of 4-(tert-butyl-dimethyl-silanyloxymethyl)-pyridin-2-ylamine as an inhibitor of protein kinases associated with cancer progression. The results indicated that this compound effectively inhibited kinase activity, suggesting potential use in cancer therapeutics .

Case Study 2: Material Science

In material science research, the compound was tested for its effectiveness as a catalyst in polymerization reactions. The findings revealed that it significantly enhanced reaction rates compared to traditional catalysts, showcasing its industrial applicability.

作用机制

The mechanism of action of 4-(tert-Butyl-dimethyl-silanyloxymethyl)-pyridin-2-ylamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions or enzymes, thereby modulating their activity. The tert-butyl-dimethyl-silanyloxymethyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound .

相似化合物的比较

The structural and functional attributes of 4-(tert-Butyl-dimethyl-silanyloxymethyl)-pyridin-2-ylamine can be contextualized against related pyridine derivatives. Below is a systematic comparison based on substituents, synthetic routes, and physicochemical properties:

Structural Analogs and Substituent Effects

Key Observations :

- Positional Isomerism : The TBDMS group at C4 (target compound) versus C5 ( analog) alters electronic effects on the pyridine ring, influencing reactivity in subsequent coupling reactions .

- Protecting Group Chemistry : TBDMS ethers (cleavable via fluoride) offer distinct advantages over carbamates (), which require harsher acidic/basic conditions for deprotection .

Physicochemical and ADMET Properties

- Metabolic Stability : The bulky TBDMS group may resist enzymatic degradation better than the alkyl chain in 4-(1-butyl-pentyl)-pyridin-2-ylamine, though the latter’s hydrophobicity could prolong half-life in vivo .

- Reactivity : The TBDMS-protected hydroxymethyl group offers controlled deprotection (e.g., TBAF), whereas chloro or methoxy substituents () may limit further functionalization without side reactions .

生物活性

4-(tert-Butyl-dimethyl-silanyloxymethyl)-pyridin-2-ylamine, identified by its CAS number 329794-09-4, is a compound that has garnered attention for its potential biological activities. This article delves into its molecular properties, biological mechanisms, and relevant case studies, providing a comprehensive overview of its significance in medicinal chemistry.

Molecular Characteristics

The molecular formula of this compound is with a molecular weight of approximately 205.30 g/mol. The compound features a pyridine ring substituted with a tert-butyl-dimethyl-silanyloxymethyl group, which may influence its solubility and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C13H19N |

| Molecular Weight | 205.30 g/mol |

| CAS Number | 329794-09-4 |

| Form | Solid |

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including ion channels and enzymes. Preliminary studies suggest that it may act as an inhibitor of transient receptor potential channels (TRPC6), which are implicated in several physiological processes and pathologies such as pain sensation and cancer progression .

Cytotoxicity Studies

Recent investigations have revealed moderate cytotoxic effects against human cancer cell lines, including A549 (lung carcinoma) and HeLa (cervical carcinoma). The mechanism appears to involve the inhibition of tubulin polymerization, leading to disrupted mitotic processes in rapidly dividing cells .

Case Studies

- Cytotoxic Activity : In vitro studies demonstrated that this compound exhibited selective toxicity towards cancer cells compared to non-tumorigenic cell lines. The IC50 values indicated significant efficacy against A549 cells, suggesting potential for development as an anticancer agent.

- TRPC6 Inhibition : A patent study highlighted the compound's role as an inhibitor of TRPC6 channels, which could lead to therapeutic applications in conditions such as hypertension and heart failure .

Research Findings

A series of experiments conducted on derivatives of the compound have shown promising results:

- Selectivity : The compound displayed higher selectivity for tumor cells over normal cells, indicating a favorable therapeutic window.

- Mechanistic Insights : Immunostaining studies revealed perinuclear localization in treated cells, suggesting targeted delivery mechanisms that could enhance efficacy while minimizing off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。